molecular formula C10H12O4 B1601618 2,5-Dimethoxy-4-methylbenzoic acid CAS No. 32176-94-6

2,5-Dimethoxy-4-methylbenzoic acid

Cat. No. B1601618
CAS RN: 32176-94-6
M. Wt: 196.2 g/mol
InChI Key: PNZIMKOKTLDCBE-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-methylbenzoic acid (DMMA) is a chemical compound that belongs to the class of aromatic carboxylic acids. It is used in various scientific research applications due to its unique properties and potential benefits.

Scientific Research Applications

Synthesis of Benzamide Compounds

2,5-Dimethoxy-4-methylbenzoic acid: serves as a precursor in the synthesis of novel benzamide compounds . These compounds have been synthesized and characterized for their potential applications in various industries. The synthesized benzamides are analyzed using spectroscopic and elemental methods, and they exhibit significant antioxidant, free radical scavenging, and metal chelating activities .

Antioxidant and Antibacterial Activities

The antioxidant properties of derivatives of 2,5-Dimethoxy-4-methylbenzoic acid are noteworthy. They have been shown to possess more effective total antioxidant and free radical scavenging activities compared to standard compounds . Additionally, these derivatives exhibit antibacterial activity against both gram-positive and gram-negative bacteria, which could be beneficial in developing new antibacterial drugs .

Drug Discovery and Development

Amide derivatives of 2,5-Dimethoxy-4-methylbenzoic acid show promise in drug discovery and development. These compounds have been used in the treatment of various conditions such as cancer, hypercholesterolemia, and as anti-inflammatory agents . Their role in the synthesis of potential biological molecules makes them valuable in pharmaceutical research.

Industrial Applications

Beyond medical applications, amide derivatives of 2,5-Dimethoxy-4-methylbenzoic acid find use in industrial sectors. They are utilized in the plastic and rubber industry, paper industry, and agriculture due to their widespread structural utility .

properties

IUPAC Name

2,5-dimethoxy-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-6-4-9(14-3)7(10(11)12)5-8(6)13-2/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZIMKOKTLDCBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90513290
Record name 2,5-Dimethoxy-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethoxy-4-methylbenzoic acid

CAS RN

32176-94-6
Record name 2,5-Dimethoxy-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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